2-Phenacylsulfanylacetonitrile
CAS No.: 80737-85-5
Cat. No.: VC14341321
Molecular Formula: C10H9NOS
Molecular Weight: 191.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 80737-85-5 |
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Molecular Formula | C10H9NOS |
Molecular Weight | 191.25 g/mol |
IUPAC Name | 2-phenacylsulfanylacetonitrile |
Standard InChI | InChI=1S/C10H9NOS/c11-6-7-13-8-10(12)9-4-2-1-3-5-9/h1-5H,7-8H2 |
Standard InChI Key | ZXNWVZRDLOLZFL-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C(=O)CSCC#N |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
2-Phenacylsulfanylacetonitrile (IUPAC name: 2-((2-oxo-2-phenylethyl)thio)acetonitrile) consists of:
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A phenacyl group (C₆H₅CO-) attached to a sulfur atom.
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A sulfanyl bridge (-S-) connecting the phenacyl group to an acetonitrile unit (CH₂CN).
The molecular formula is C₁₀H₉NOS, with a molecular weight of 191.25 g/mol. Key structural features include:
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Aromatic ring (C₆H₅) contributing to hydrophobic interactions.
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Ketone group (C=O) enhancing electrophilicity.
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Nitrile group (-C≡N) enabling nucleophilic additions or cyclization reactions .
Spectral Characterization
While direct spectral data for 2-Phenacylsulfanylacetonitrile are unavailable, analogs like phenylthioacetonitrile (CAS 5219-61-4) provide insights:
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IR Spectroscopy: Strong absorption bands at ~2,250 cm⁻¹ (C≡N stretch) and ~1,690 cm⁻¹ (C=O stretch) .
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NMR: In phenylthioacetonitrile, the methylene protons adjacent to sulfur resonate at δ 3.8–4.2 ppm (¹H NMR), while the nitrile carbon appears at ~115 ppm (¹³C NMR) .
Synthesis and Reaction Pathways
Thiol-Acetonitrile Coupling
A plausible method involves reacting 2-Mercapto-1-phenylethanone (CAS 2462-02-4) with chloroacetonitrile under basic conditions:
This reaction mirrors protocols described in patents such as EP1800673 A2, where thiols are alkylated with nitrile-containing electrophiles .
Alternative Pathway: Sulfur Nucleophiles
Phenylthioacetonitrile (CAS 5219-61-4) can be functionalized by introducing a phenacyl group via Friedel-Crafts acylation or nucleophilic substitution .
Optimization and Yield
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Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF) facilitates solubility of intermediates .
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Catalyst: Triethylamine or potassium carbonate enhances deprotonation of the thiol group .
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Yield: Analogous reactions report yields of 56–90%, depending on purification methods .
Physical and Chemical Properties
Thermodynamic Data
Property | Value | Source Compound |
---|---|---|
Molecular Weight | 191.25 g/mol | Calculated |
Density | ~1.18 g/cm³ | Analogous to |
Melting Point | 23–24°C (precursor ) | 2-Mercapto-1-phenylethanone |
Boiling Point | Not reported | – |
Reactivity Profile
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Nitrile Group: Undergoes hydrolysis to carboxylic acids or reduction to amines.
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Sulfanyl Bridge: Susceptible to oxidation, forming sulfoxides or sulfones.
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Phenacyl Group: Participates in condensation reactions, e.g., with amines to form imines .
Applications in Organic Synthesis
Pharmaceutical Intermediates
2-Phenacylsulfanylacetonitrile serves as a precursor for:
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Thiazole Derivatives: Cyclization with thioamides yields bioactive heterocycles, as seen in antimalarial agents .
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Sulfur-Containing Drugs: The sulfanyl group enhances membrane permeability in prodrugs .
Material Science
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